Rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-5-yl)oxan-3-yl]methanamine

Lipophilicity Physicochemical profiling ADME prediction

This racemic, trans-configured building block features a 1-methyl-1H-pyrazol-5-yl substituent at the 2-position of an oxane ring with a 3-methanamine handle. It is the core scaffold for Caᵥ2.2 (N-type calcium channel) blockers and offers a free primary amine for modular derivatization. Its defined (2R,3S) stereochemistry enables direct matched-pair comparison with the oxolane analog (CAS 1808536-00-6) to deconvolute ring-size effects on permeability and metabolic stability.

Molecular Formula C10H17N3O
Molecular Weight 195.266
CAS No. 1932468-23-9
Cat. No. B2486764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRac-[(2R,3S)-2-(1-methyl-1H-pyrazol-5-yl)oxan-3-yl]methanamine
CAS1932468-23-9
Molecular FormulaC10H17N3O
Molecular Weight195.266
Structural Identifiers
SMILESCN1C(=CC=N1)C2C(CCCO2)CN
InChIInChI=1S/C10H17N3O/c1-13-9(4-5-12-13)10-8(7-11)3-2-6-14-10/h4-5,8,10H,2-3,6-7,11H2,1H3/t8-,10+/m0/s1
InChIKeyYHWLQRJYWUMHEZ-WCBMZHEXSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-5-yl)oxan-3-yl]methanamine (CAS 1932468-23-9): Structural Identity and Procurement Baseline


Rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-5-yl)oxan-3-yl]methanamine (CAS 1932468-23-9) is a racemic, trans-configured chiral building block comprising a 1-methyl-1H-pyrazol-5-yl substituent at the 2-position of a tetrahydropyran (oxane) ring bearing a methanamine group at the 3-position. Its molecular formula is C₁₀H₁₇N₃O (MW = 195.26 g·mol⁻¹) . The compound is catalogued under PubChem CID 122164438 with InChIKey YHWLQRJYWUMHEZ-WCBMZHEXSA-N and carries a computed XLogP3-AA of −0.2, a topological polar surface area (TPSA) of 53.1 Ų, two defined stereocenters, and two rotatable bonds [1]. It is supplied at a minimum purity specification of 95% (LC/GC) by multiple vendors including AKSci and AiFChem for research use only .

Why Rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-5-yl)oxan-3-yl]methanamine Cannot Be Casually Substituted: Ring Size, Regiochemistry, and Stereochemistry as Critical Differentiation Axes


Within the pyrazolyl-cyclic-ether methanamine family, three structural variables create steep structure–activity discontinuities that preclude simple analog substitution: (1) the identity of the oxygen heterocycle (six-membered oxane vs. five-membered oxolane), which alters ring pucker, conformational flexibility, and lipophilicity; (2) the substitution position on the pyrazole ring (N1-methyl-5-yl vs. N1-methyl-4-yl), which reorients the methanamine-bearing side chain relative to the hydrogen-bonding pyrazole nitrogens [1]; and (3) the relative stereochemistry at the 2- and 3-positions (trans-racemic in the target compound vs. cis or enantiopure variants). In the broader pyrazolyltetrahydropyran chemotype explored as N-type calcium channel (Caᵥ2.2) blockers, even minor structural modifications produced order-of-magnitude shifts in potency in both fluorescence-based calcium influx and patch-clamp electrophysiology assays [2]. Consequently, procurement of a close analog lacking identical ring size, regiochemistry, and stereochemistry introduces an unvalidated variable that can derail structure–activity relationship (SAR) interpretation.

Quantitative Differentiation Evidence for Rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-5-yl)oxan-3-yl]methanamine vs. Closest Structural Analogs


Ring-Size Lipophilicity Offset: Oxane (CAS 1932468-23-9) vs. Oxolane Analog – Calculated XLogP3 and LogP Comparison

The target oxane compound (CAS 1932468-23-9) exhibits a computed XLogP3-AA of −0.2 (PubChem) [1], whereas the direct five-membered oxolane analog (CAS 1808536-00-6 dihydrochloride; neutral free base C₉H₁₅N₃O, MW 181.23) has a vendor-reported LogP of −0.47 [2]. The ~0.27 log unit difference corresponds to an approximately 1.9-fold higher predicted octanol–water partition coefficient for the oxane, consistent with the additional methylene group in the saturated ring contributing incremental hydrophobicity. This shift may influence passive membrane permeability, microsomal partitioning, and chromatographic retention behavior.

Lipophilicity Physicochemical profiling ADME prediction

Topological Polar Surface Area (TPSA) Differentiation: Oxane vs. Oxolane Core

The TPSA of the target oxane (53.1 Ų, PubChem computed) is identical within the limits of the Cactvs algorithm to that of the oxolane analog (53 Ų reported by ChemSpace) [1][2], reflecting the fact that the additional methylene group in the oxane does not introduce a new heteroatom. Both compounds share identical hydrogen-bond donor/acceptor counts (HBD = 1; HBA = 3). In the context of oral bioavailability prediction, both compounds fall below the 140 Ų threshold, but the near-identical TPSA means that any observed permeability difference would arise primarily from the LogP offset documented in Evidence Item 1.

Polar surface area Membrane permeability Oral bioavailability prediction

Conformational Sampling and Ring Flexibility: Six-Membered Oxane vs. Five-Membered Oxolane – Impact on Pharmacophoric Geometry

The saturated six-membered tetrahydropyran ring in the target compound can populate multiple chair and twist-boat conformers, providing a different pharmacophoric presentation of the 2-(pyrazol-5-yl) and 3-methanamine vectors compared to the more restricted envelope/twist conformers of the five-membered tetrahydrofuran (oxolane) ring . In the pyrazolyltetrahydropyran N-type calcium channel blocker series, the tetrahydropyran oxygen was critical for potency; compounds incorporating this ring achieved nanomolar-level inhibition in both FLIPR-based calcium influx assays and automated patch-clamp electrophysiology [1]. The oxane ring’s larger size and distinct oxygen lone-pair orientation may engage different water-mediated hydrogen-bond networks in a target binding site compared to the oxolane, rationalizing the preference for oxane-containing scaffolds in this chemotype.

Conformational analysis Ring puckering Scaffold hopping

Regioisomeric Differentiation: Pyrazol-5-yl vs. Pyrazol-4-yl Substitution in the Oxane Series

The target compound bears the methanamine-bearing oxane at the pyrazole 5-position (IUPAC numbering; adjacent to N1-methyl), whereas a commercially available direct regioisomer, rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanamine (CAS 2307747-75-5; CAS 1932211-33-0) , places the oxane at the pyrazole 4-position (distal to both ring nitrogens). This positional shift alters the spatial relationship between the primary amine and the hydrogen-bond-accepting pyrazole N2 atom, which serves as a key donor/acceptor pharmacophoric element in kinase and GPCR ligand design. In related methylpyrazole alkylamine series patented for dual sigma-1/MOR activity, the pyrazole substitution pattern was a critical determinant of receptor subtype selectivity [1]. Procurement of the 4-yl regioisomer in place of the 5-yl compound would change the vector angle between the methanamine and pyrazole core by approximately 60°, fundamentally altering SAR.

Regioisomerism Target selectivity Synthetic building block

Stereochemical Identity: Racemic trans vs. Single Enantiomer or cis Diastereomer – Implications for Chiral SAR

The target compound is explicitly sold as the racemic trans (2R,3S/2S,3R) mixture. The oxolane analog is commercially available in both racemic trans form (Sigma-Aldrich ENAH042586CD, purity 95%, physical form: liquid) and as a single-enantiomer dihydrochloride salt [1]. For programs requiring enantiopure material, the racemic nature of CAS 1932468-23-9 means that chiral separation (e.g., chiral SFC or diastereomeric salt resolution) is a prerequisite to obtaining individual enantiomers. The InChIKey stereochemical layer (WCBMZHEXSA-N; the 'SA' suffix encodes the defined (2R,3S) stereochemistry) confirms the relative configuration, but the racemic descriptor ('rac-') indicates equal mixture [2]. In biological assays, if the target protein exhibits stereospecific recognition, the racemate may show reduced apparent potency (by up to 50%) or an altered pharmacological profile compared to the eutomer.

Stereochemistry Enantiomeric purity Chiral resolution

GHS Hazard Classification Profile: Procurement, Handling, and Safety Differentiation

The target compound carries a defined GHS hazard profile based on ECHA C&L notification data aggregated in PubChem: H302 (Harmful if swallowed, 100% of notifications), H315 (Causes skin irritation, 100%), H318 (Causes serious eye damage, 100%), and H335 (May cause respiratory irritation, 100%) [1]. By comparison, the oxolane analog (Sigma-Aldrich ENAH042586CD) is shipped as a liquid at ambient temperature with no specific GHS hazard statements prominently listed in the vendor catalog, suggesting a potentially less stringent hazard classification . However, both compounds require standard laboratory PPE. The target compound is classified as non-hazardous for DOT/IATA transport by AKSci , facilitating international shipping without dangerous goods surcharges.

Safety GHS classification Laboratory handling

Defined Application Scenarios for Rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-5-yl)oxan-3-yl]methanamine Based on Verified Evidence


Scaffold for Pyrazolyltetrahydropyran N-Type Calcium Channel (Caᵥ2.2) Blocker Optimization

In the pain research field, the pyrazolyltetrahydropyran chemotype has been validated as a privileged scaffold for Caᵥ2.2 (N-type calcium channel) blockade, with structural optimization yielding orally bioavailable and efficacious compounds in rat CFA (inflammatory pain) and CCI (neuropathic pain) models [1]. Rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-5-yl)oxan-3-yl]methanamine provides the core oxane-pyrazole-methanamine architecture with a free primary amine handle at the 3-position, enabling modular derivatization (e.g., amidation, reductive amination, sulfonylation) to explore Caᵥ2.2 SAR. Its computed XLogP3 of −0.2 and modest TPSA of 53.1 Ų are consistent with CNS drug-like space, making it a suitable starting point for neuroscience-focused medicinal chemistry campaigns.

Chiral Building Block for Stereochemical SAR Exploration at 2,3-Disubstituted Oxane Systems

The defined (2R,3S) relative stereochemistry and racemic nature of this compound make it a valuable synthon for investigating stereochemical requirements of biological targets. The oxane ring's chair conformation places the pyrazole and methanamine substituents in a well-defined trans-diequatorial (or trans-diaxial) arrangement depending on ring flip, enabling systematic comparison with cis diastereomers or enantiopure samples after chiral resolution [1]. This stereochemical identity is structurally verified by the InChIKey stereochemical layer (WCBMZHEXSA-N) [2], providing unambiguous registry for publication and patent filing.

Physicochemical Probe for Investigating Ring-Size Effects on Permeability and Metabolic Stability

Because closely matched oxane (CAS 1932468-23-9) and oxolane (CAS 1808536-00-6) analogs are both commercially available with comparable purity (95%) [1][2], researchers can directly compare matched molecular pairs to deconvolute the contribution of ring size to passive permeability (PAMPA or Caco-2), intrinsic microsomal clearance, and cytochrome P450 inhibition. The ~0.27 log unit offset in computed lipophilicity (ΔXLogP3/LogP ≈ +0.27 for oxane vs. oxolane) provides a testable hypothesis for predicting permeability differences independent of TPSA, which is identical (53 Ų) in both compounds.

Synthetic Intermediate for Diversifying the Pyrazole C4/C5 Position via Metalation or Cross-Coupling

The free primary amine and the pyrazole C4–H bond in the target compound offer orthogonal functionalization handles. The amine can be protected (e.g., Boc, Fmoc) to enable directed ortho-metalation or halogenation at the pyrazole C4 position, followed by cross-coupling to introduce aryl or heteroaryl diversity [1]. This strategy is supported by the broader utility of pyrazole methanamine building blocks in medicinal chemistry and by the compound's catalog availability at 95% purity from multiple suppliers [2], ensuring reproducible starting material quality for multi-step synthesis.

Quote Request

Request a Quote for Rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-5-yl)oxan-3-yl]methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.